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Compound of Interest

Compound Name:
2-Bromo-4-

(trifluoromethyl)phenylacetic acid

Cat. No.: B1272844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-
(trifluoromethyl)phenylacetic acid, a key intermediate in pharmaceutical synthesis. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Information
Property Value

IUPAC Name [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid

Synonym 3-Bromo-4-(carboxymethyl)benzotrifluoride

CAS Number 518070-15-0[1]

Molecular Formula C₉H₆BrF₃O₂[1]

Molecular Weight 283.04 g/mol [1]

Physical Form Solid[2]

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 2-Bromo-4-
(trifluoromethyl)phenylacetic acid based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.85 d 1H Ar-H

~7.60 dd 1H Ar-H

~7.40 d 1H Ar-H

~3.80 s 2H -CH₂-

~11.0 (broad) s 1H -COOH

¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~176 C=O

~138 Ar-C

~134 (q) Ar-C-CF₃

~132 Ar-CH

~128 (q) Ar-CH

~124 (q) CF₃

~123 Ar-C-Br

~122 (q) Ar-CH

~40 -CH₂-
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1710 Strong C=O stretch (Carboxylic Acid)

1400-1450 Medium C-H bend (-CH₂-)

1320 Strong C-F stretch (Trifluoromethyl)

1100-1200 Strong C-F stretch (Trifluoromethyl)

1050 Strong C-F stretch (Trifluoromethyl)

800-900 Strong C-H bend (Aromatic)

600-700 Medium C-Br stretch

Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

282/284 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

237/239 Moderate [M-COOH]⁺

203 Moderate [M-Br]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument-specific

parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-(trifluoromethyl)phenylacetic acid in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR
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tube.[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).[4][5]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the

spectrum to single lines for each carbon environment.[6]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a

volatile solvent like methylene chloride or acetone.[7]

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[7]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

compound on the plate.[7]

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum.[7]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography.[8]

Ionization: In the electron ionization (EI) mode, the sample is bombarded with a high-energy

electron beam, causing the molecule to ionize and fragment.[8]

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they

are separated based on their mass-to-charge (m/z) ratio.[8]

Detection: A detector records the abundance of each ion, generating a mass spectrum.[8]

Workflow and Data Relationship Diagrams
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The following diagrams illustrate the analytical workflow and the logical relationships between

the different spectral analyses.
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Caption: Analytical workflow for spectroscopic analysis.
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Spectral Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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